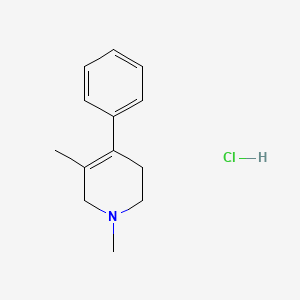

Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride

Beschreibung

1,2,3,6-Tetrahydro-1,5-dimethyl-4-phenylpyridin-hydrochlorid ist eine heterocyclische organische Verbindung. Es ist ein Derivat von Pyridin und zeichnet sich durch das Vorhandensein eines Tetrahydropyridinringsystems aus.

Eigenschaften

CAS-Nummer |

6672-58-8 |

|---|---|

Molekularformel |

C13H18ClN |

Molekulargewicht |

223.74 g/mol |

IUPAC-Name |

1,5-dimethyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |

InChI |

InChI=1S/C13H17N.ClH/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12;/h3-7H,8-10H2,1-2H3;1H |

InChI-Schlüssel |

NZCUTXGXXPTHEH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(CCN(C1)C)C2=CC=CC=C2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

1,2,3,6-Tetrahydro-1,5-dimethyl-4-phenylpyridin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Pyridinderivate mit höheren Oxidationsstufen zu bilden.

Reduktion: Es kann weiter reduziert werden, um vollständig gesättigte Piperidinderivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder anderen Metallkatalysatoren.

Substitution: Nucleophile wie Halogenide, Amine und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Wissenschaftliche Forschungsanwendungen

1,2,3,6-Tetrahydro-1,5-dimethyl-4-phenylpyridin-hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Es wird auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.

Wirkmechanismus

Der Wirkmechanismus von 1,2,3,6-Tetrahydro-1,5-dimethyl-4-phenylpyridin-hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren und andere Proteine sein, die eine Rolle in verschiedenen biologischen Signalwegen spielen. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu Veränderungen in zellulären Prozessen und physiologischen Reaktionen führt.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives with higher oxidation states.

Reduction: It can be further reduced to form fully saturated piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can have different functional groups attached to the ring system .

Wissenschaftliche Forschungsanwendungen

Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Wirkmechanismus

The mechanism of action of pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,3,6-Tetrahydropyridin: Eine strukturell ähnliche Verbindung mit einem Tetrahydropyridinringsystem.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-hydrochlorid: Ein weiteres Derivat mit einer ähnlichen Struktur, aber unterschiedlichen Substituenten.

1,3-Dimethyl-3,4,5,6-tetrahydro-2-oxohexahydropyrimidin: Eine verwandte Verbindung mit einem anderen Ringsystem.

Einzigartigkeit

1,2,3,6-Tetrahydro-1,5-dimethyl-4-phenylpyridin-hydrochlorid ist einzigartig aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Methyl- als auch von Phenylgruppen am Tetrahydropyridinring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.